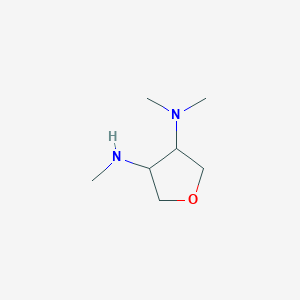

N,N,N'-Trimethyl-tetrahydro-furan-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-N,3-N,4-N-trimethyloxolane-3,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-8-6-4-10-5-7(6)9(2)3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOOWKQIUEAWCME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COCC1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control for N,n,n Trimethyl Tetrahydro Furan 3,4 Diamine and Analogs

Development of Efficient Synthetic Routes to Tetrahydrofuran-3,4-diamines

The construction of the tetrahydrofuran-3,4-diamine scaffold can be approached through several strategic disconnections. These routes often involve either the formation of the tetrahydrofuran (B95107) ring from an acyclic precursor already bearing the nitrogen functionalities or the introduction of the diamine pattern onto a pre-existing tetrahydrofuran core.

Cyclization Strategies from Oxygen-Containing Precursors

One of the most direct methods for constructing the tetrahydrofuran ring is through the cyclization of a linear, oxygen-containing precursor. For the synthesis of 3,4-diaminotetrahydrofurans, this would typically involve a suitably substituted 1,4-butanediol (B3395766) derivative.

A plausible synthetic route could commence from a readily available C4 building block, such as tartaric acid, which offers the advantage of being a chiral pool starting material. The carboxylic acid groups can be reduced to alcohols, and the hydroxyl groups can be converted into leaving groups. Subsequent double nucleophilic substitution with an amine source would install the nitrogen functionalities. The final step would be a cyclization to form the tetrahydrofuran ring.

Alternatively, an intramolecular Williamson ether synthesis can be employed. This would involve a 2,3-diamino-1,4-butanediol derivative, where one of the terminal hydroxyl groups is converted into a good leaving group, allowing for intramolecular cyclization to form the tetrahydrofuran ring. The challenge in this approach lies in the stereocontrolled synthesis of the acyclic diamino diol precursor.

Reductive Amination Approaches from Biomass-Derived Oxygenates

The increasing focus on sustainable chemistry has led to the development of synthetic routes from biomass-derived platform molecules. organic-chemistry.orgscispace.com Furfural, a readily available compound derived from lignocellulosic biomass, can be converted into various furan (B31954) and tetrahydrofuran derivatives. scispace.com For the synthesis of tetrahydrofuran-3,4-diamines, a hypothetical precursor could be tetrahydrofuran-3,4-dione.

The reductive amination of this dione (B5365651) with an appropriate amine, such as methylamine, in the presence of a reducing agent, would yield the desired diamine. organic-chemistry.org A variety of reducing agents can be employed for reductive amination, including sodium triacetoxyborohydride, sodium cyanoborohydride, and catalytic hydrogenation. organic-chemistry.org The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction.

| Precursor | Amine Source | Reducing Agent | Product | Reference |

| Tetrahydrofuran-3,4-dione | Methylamine/Ammonia | H₂/Pd/C | Tetrahydrofuran-3,4-diamine | scispace.com |

| Furan-derived ketones | NH₃ | H₂/Pd/Al₂O₃ | THF-derived amines | scispace.com |

| Biomass-derived aldehydes/ketones | Aqueous ammonia | Ru/ZrO₂ | Primary amines | commonorganicchemistry.com |

Multi-step Total Synthesis Strategies

Due to the complexity of the target molecule, multi-step total synthesis is often required. These strategies allow for the careful and controlled introduction of functional groups and the establishment of the desired stereochemistry. A potential multi-step synthesis could involve the creation of a suitable di-functionalized alkene, followed by a reaction that simultaneously forms the tetrahydrofuran ring and introduces the nitrogen functionalities.

For example, a divinyl ether could undergo a [4+2] cycloaddition with a dienophile containing nitrogen functionalities. Subsequent reduction of the resulting cycloadduct would yield the saturated tetrahydrofuran ring. Alternatively, an intramolecular Heck reaction or a ring-closing metathesis of a suitably substituted acyclic precursor could be employed to construct the heterocyclic core.

Enantioselective and Diastereoselective Synthesis of Tetrahydrofuran-3,4-diamines

Controlling the stereochemistry at the C3 and C4 positions is crucial for the synthesis of biologically active molecules. Both enantioselective and diastereoselective methods can be applied to achieve this control.

Chiral Pool Synthesis Applications

The use of readily available chiral starting materials, known as the chiral pool, is an efficient strategy for the synthesis of enantiomerically pure compounds. Sugars, amino acids, and hydroxy acids are common chiral pool starting materials.

As previously mentioned, tartaric acid is an excellent chiral precursor for the synthesis of 3,4-disubstituted tetrahydrofurans. Both (L)- and (D)-tartaric acid are commercially available and inexpensive, providing access to both enantiomeric series of the target molecule. The synthesis would involve the transformation of the carboxylic acid and hydroxyl groups of tartaric acid into the desired amino functionalities, followed by the formation of the tetrahydrofuran ring.

Another example from the chiral pool is the use of L-malic acid for the synthesis of (S)-3-hydroxytetrahydrofuran, which can then be converted to (S)-3-aminotetrahydrofuran. This demonstrates the feasibility of using chiral pool precursors to access chiral substituted tetrahydrofurans.

Asymmetric Catalytic Methods for Stereocontrol

Asymmetric catalysis offers a powerful tool for the enantioselective and diastereoselective synthesis of chiral molecules. Several catalytic methods could be envisioned for the synthesis of chiral tetrahydrofuran-3,4-diamines.

One such method is the asymmetric aminohydroxylation of a dihydrofuran derivative. This reaction, developed by Sharpless, allows for the syn-selective introduction of an amino and a hydroxyl group across a double bond with high enantioselectivity. The resulting amino alcohol could then be converted to the desired diamine.

Another promising approach is the catalytic asymmetric diamination of a cyclic olefin, such as 2,5-dihydrofuran. This reaction would directly install the two nitrogen atoms with controlled stereochemistry. Various transition metal catalysts, often in conjunction with chiral ligands, have been developed for the asymmetric diamination of alkenes.

| Reaction Type | Catalyst/Ligand | Stereocontrol | Product | Reference |

| Asymmetric Henry Reaction & Iodocyclization | Cu-catalyst | Enantioselective (up to 97% ee) | 2,5-polysubstituted tetrahydrofurans | |

| Asymmetric Intramolecular Reductive Cyclization | Ni/P-chiral ligand (DI-BIDIME) | Enantioselective (>99:1 er) | Chiral tetrahydrofurans | |

| Asymmetric Allylic Amination | Pd₂(dba)₃CHCl₃ / Chiral Ligand | Enantioselective (>90% ee) | Enantioenriched N-allyl hydroxylamine-O-sulfamates |

Diastereomer Resolution Techniques

The stereoselective synthesis of N,N,N'-Trimethyl-tetrahydro-furan-3,4-diamine and its analogs can result in the formation of multiple diastereomers due to the presence of multiple chiral centers. The separation of these diastereomers is a critical step in obtaining stereochemically pure compounds. Diastereomer resolution techniques exploit the different physical and chemical properties of diastereomers, which, unlike enantiomers, have distinct melting points, boiling points, solubilities, and chromatographic behaviors.

One of the most common and effective methods for resolving diastereomeric mixtures is diastereomeric recrystallization . This technique involves the reaction of a racemic mixture of the diamine with a chiral resolving agent to form a mixture of diastereomeric salts. Since diastereomers have different solubilities, one diastereomer will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The choice of the resolving agent and the solvent system is crucial for achieving efficient separation. The process can be optimized by screening various chiral acids or bases as resolving agents and by carefully controlling the crystallization conditions such as temperature and concentration. After separation, the desired enantiomer of the diamine can be recovered by removing the chiral auxiliary.

Another powerful technique for separating diastereomers is chromatography . High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can often resolve enantiomers directly. However, for the separation of diastereomers, standard chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina (B75360) can be effective due to the differences in polarity and interaction with the stationary phase. The selection of the mobile phase is critical and is optimized to maximize the separation between the diastereomeric products.

In some cases, enzymatic resolution can be employed. This method utilizes the stereoselectivity of enzymes to catalyze a reaction on only one of the diastereomers, allowing for the separation of the reacted and unreacted forms. While highly selective, this method is dependent on finding a suitable enzyme that can act on the specific substrate.

The efficiency of any resolution technique is often assessed by determining the diastereomeric excess (de) or enantiomeric excess (ee) of the separated products, typically using analytical techniques such as chiral HPLC or NMR spectroscopy with chiral shift reagents.

Influence of Reaction Parameters on Stereochemical Outcomes

The stereochemical outcome of synthetic reactions leading to this compound and its analogs is highly dependent on various reaction parameters. Careful control of these parameters is essential for achieving the desired stereoisomer with high selectivity.

Solvent Effects on Stereoselectivity

The choice of solvent can have a profound impact on the stereoselectivity of a reaction. Solvents can influence the stability of transition states and intermediates, thereby altering the energy difference between the pathways leading to different stereoisomers. For instance, in reactions involving polar intermediates or transition states, polar solvents may offer better stabilization through dipole-dipole interactions or hydrogen bonding, favoring the formation of a particular stereoisomer.

In the context of tetrahydrofuran ring formation, solvent polarity can affect the rate and stereochemical course of cyclization reactions. Non-polar solvents might favor conformations that minimize dipole moments, leading to different stereochemical outcomes compared to reactions run in polar solvents. Furthermore, specific solvent-solute interactions, such as the formation of solvent cages or hydrogen bonding, can influence the facial selectivity of nucleophilic attacks or cycloaddition reactions.

Interactive Data Table: Solvent Effects on Diastereoselectivity (Hypothetical Data)

| Solvent | Dielectric Constant | Diastereomeric Ratio (A:B) |

|---|---|---|

| Dichloromethane (B109758) | 9.1 | 70:30 |

| Tetrahydrofuran | 7.6 | 65:35 |

| Acetonitrile (B52724) | 37.5 | 85:15 |

This table illustrates a hypothetical scenario where a more polar solvent like acetonitrile leads to higher diastereoselectivity in the formation of a desired diastereomer A.

Temperature Effects on Kinetic vs. Thermodynamic Control

Temperature is a critical parameter that can determine whether a reaction is under kinetic or thermodynamic control, which in turn dictates the major stereoisomeric product formed.

Kinetic Control: At lower temperatures, reactions are often irreversible, and the product that is formed fastest (i.e., via the lowest activation energy pathway) will be the major product. This is known as the kinetic product.

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing equilibrium to be established between the products. Under these conditions, the most stable product (the thermodynamic product) will be the major isomer.

For the synthesis of substituted tetrahydrofurans, the relative stability of the different diastereomers and the activation energies for their formation will determine the effect of temperature. For example, a cis-substituted tetrahydrofuran might be the kinetic product due to a less sterically hindered transition state, while the trans-isomer might be the more thermodynamically stable product. By adjusting the reaction temperature, one can favor the formation of either the kinetic or the thermodynamic diastereomer.

Catalyst Design for Stereospecific Transformations

The use of chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the formation of specific stereoisomers with high enantioselectivity and diastereoselectivity. For the synthesis of this compound, catalyst design plays a pivotal role in controlling the stereochemistry of the tetrahydrofuran ring formation and the introduction of the amine functionalities.

Chiral ligands coordinated to a metal center can create a chiral environment that directs the approach of reactants, leading to the preferential formation of one stereoisomer. For instance, in palladium-catalyzed syntheses of substituted tetrahydrofurans, the choice of phosphine (B1218219) ligand can significantly influence the diastereoselectivity. Similarly, nickel-catalyzed asymmetric intramolecular cyclizations using P-chiral bisphosphine ligands have been shown to be effective in constructing chiral tetrahydrofuran rings with excellent stereoselectivity.

The design of these catalysts often involves modifying the steric and electronic properties of the ligands to optimize the stereochemical outcome. Fine-tuning the catalyst structure can lead to highly stereospecific transformations, providing access to enantiomerically pure building blocks for more complex molecules.

Derivatization and Functionalization Strategies for Amine Centers

Once the this compound core has been synthesized, further derivatization and functionalization of the amine centers can be carried out to produce a variety of analogs. Selective manipulation of the amine groups is key to creating a diverse library of compounds.

Selective N-Alkylation and N-Acylation Reactions

Selective N-alkylation and N-acylation are fundamental transformations for modifying the properties of the diamine.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved through various methods. Reductive amination, using aldehydes or ketones in the presence of a reducing agent, is a common and effective method for N-alkylation. To achieve selectivity between the two amine groups (if they are chemically distinct), one may need to employ protecting group strategies. Alternatively, direct alkylation with alkyl halides can be used, although this method can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. The choice of base and solvent can influence the selectivity of the alkylation reaction. Recent advancements have focused on more environmentally benign methods, such as using alcohols or nitriles as alkylating agents under catalytic conditions.

N-Acylation: The reaction of the diamine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. N-acylation is generally a high-yielding and chemoselective reaction. By choosing different acylating agents, a wide range of functional groups can be introduced. If the two amine groups have different reactivities (e.g., due to steric hindrance), selective acylation of the more reactive amine may be possible by carefully controlling the stoichiometry of the acylating agent and the reaction conditions. For less reactive amines, more potent acylating reagents may be required.

Interactive Data Table: Common Reagents for N-Alkylation and N-Acylation

| Transformation | Reagent Class | Specific Examples |

| N-Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide |

| Aldehydes/Ketones (Reductive Amination) | Formaldehyde, Acetone | |

| Alcohols | Methanol, Ethanol | |

| N-Acylation | Acyl Chlorides | Acetyl chloride, Benzoyl chloride |

| Anhydrides | Acetic anhydride, Succinic anhydride | |

| Carboxylic Acids (with coupling agent) | Acetic acid with DCC |

Application of Amine Protecting Groups (e.g., Fmoc protection)

In the multistep synthesis of complex molecules such as this compound and its analogs, the strategic use of protecting groups is essential to ensure chemoselectivity and avoid unwanted side reactions. Amine protecting groups are particularly crucial when differential reactivity of multiple amine functionalities is required. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a prominent choice for amine protection due to its stability under a wide range of reaction conditions and its facile removal under mild basic conditions. wikipedia.org This makes it orthogonal to many other protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group. total-synthesis.com

The synthesis of asymmetrically substituted diamines, such as the target molecule, often necessitates a protection strategy that allows for the selective modification of one amine group while the other remains masked. For instance, in a hypothetical synthetic route to a precursor of this compound, a key intermediate could be a 3,4-diaminotetrahydrofuran derivative. To achieve the desired trimethyl substitution pattern, one of the amino groups would need to be protected to allow for the controlled methylation of the other.

The protection of a primary or secondary amine with an Fmoc group is typically accomplished by reacting the amine with an Fmoc-donating reagent in the presence of a mild base. total-synthesis.com Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.orgtotal-synthesis.com The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Fmoc reagent.

For a precursor like a 3,4-diaminotetrahydrofuran, a selective mono-protection would be the initial step. This can be challenging with symmetrical diamines but is a common strategy in synthetic organic chemistry. researchgate.net Once one of the amino groups is protected with Fmoc, the other can be subjected to further reactions, such as methylation.

The key advantage of the Fmoc group lies in its base-lability. genscript.com Deprotection is typically achieved by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov The mechanism involves the abstraction of the acidic proton on the fluorenyl ring system, followed by a β-elimination to release the free amine, with the dibenzofulvene byproduct being scavenged by the amine base. nih.govresearchgate.net

The table below outlines the common reagents and conditions for the Fmoc protection and deprotection of amines.

| Process | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Protection | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Sodium bicarbonate (NaHCO₃) in a dioxane/water mixture or pyridine (B92270) in dichloromethane (CH₂Cl₂) | total-synthesis.com |

| 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) | Mild base (e.g., NaHCO₃) in an aqueous/organic solvent mixture | wikipedia.orgtotal-synthesis.com | |

| Deprotection | Piperidine | 20% solution in N,N-dimethylformamide (DMF) | wikipedia.org |

| Morpholine | Used as an alternative to piperidine, often requiring longer reaction times | total-synthesis.comresearchgate.net | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Used in combination with a scavenger like piperazine (B1678402) in DMF | wikipedia.org |

The orthogonality of the Fmoc group is a significant advantage in complex syntheses. total-synthesis.com It is stable to acidic conditions that would cleave a Boc group, and it is also stable to catalytic hydrogenation used to remove benzyl-type protecting groups. total-synthesis.com This allows for a flexible and strategic approach to the synthesis of molecules with multiple functional groups. For example, in the synthesis of a complex diamine, one amine could be protected with Fmoc and the other with Boc, allowing for the selective deprotection and functionalization of each amine at different stages of the synthesis. nih.gov

The following table summarizes the orthogonality of the Fmoc protecting group with other common amine protecting groups.

| Protecting Group | Cleavage Condition | Orthogonal to Fmoc? | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Strong acid (e.g., trifluoroacetic acid) | Yes | total-synthesis.com |

| Carboxybenzyl (Cbz) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Quasi-orthogonal (Fmoc can also be cleaved under some hydrogenation conditions) | total-synthesis.com |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% hydrazine (B178648) in DMF | Yes | sigmaaldrich.com |

Advanced Structural Elucidation and Conformational Analysis of N,n,n Trimethyl Tetrahydro Furan 3,4 Diamine Derivatives

Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of N,N,N'-Trimethyl-tetrahydro-furan-3,4-diamine derivatives. These techniques provide detailed information on connectivity, functional groups, and molecular mass.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Connectivity (e.g., ¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of this compound derivatives, offering insights into the connectivity and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals for the protons on the tetrahydrofuran (B95107) ring and the methyl groups attached to the nitrogen atoms. The chemical shifts of the ring protons would be influenced by the neighboring oxygen and nitrogen atoms. The protons on carbons 3 and 4, being attached to the nitrogen atoms, would likely appear in the range of 2.5-3.5 ppm. The protons on carbons 2 and 5, adjacent to the oxygen atom, would be expected in the 3.5-4.5 ppm region. The N-methyl protons would present as singlets, with the dimethylamino group protons appearing as a single peak and the single N-methyl group as another, likely in the 2.2-2.8 ppm range. Coupling between adjacent protons on the furan (B31954) ring would provide information about their relative stereochemistry (cis or trans).

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbons of the tetrahydrofuran ring would exhibit shifts influenced by the electronegative oxygen and nitrogen atoms. Carbons 2 and 5, bonded to oxygen, would be the most downfield, typically in the 60-80 ppm range. Carbons 3 and 4, bonded to nitrogen, would appear at a slightly lower chemical shift, generally between 50-70 ppm. The N-methyl carbons would resonate in the 30-45 ppm region.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be employed to establish proton-proton coupling networks, confirming the connectivity within the tetrahydrofuran ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbons and for identifying longer-range C-H correlations, respectively. These 2D techniques are vital for the definitive assignment of all proton and carbon signals in the molecule.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H, C5-H | 3.5 - 4.5 | 60 - 80 |

| C3-H, C4-H | 2.5 - 3.5 | 50 - 70 |

| N(CH₃)₂ | 2.2 - 2.8 (singlet, 6H) | 30 - 45 |

| N-CH₃ | 2.2 - 2.8 (singlet, 3H) | 30 - 45 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound derivatives. The spectrum would be characterized by specific absorption bands corresponding to the vibrations of the different bonds within the molecule.

Key expected vibrational frequencies include:

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ region.

C-N stretching: The stretching vibrations of the C-N bonds of the aliphatic amines would typically appear in the 1020-1250 cm⁻¹ range.

C-O-C stretching: A strong, characteristic absorption band for the C-O-C stretching of the ether linkage in the tetrahydrofuran ring is expected around 1070-1150 cm⁻¹. researchgate.net

N-H stretching: The absence of a primary or secondary amine means there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region, which can help to confirm the tertiary nature of the amine groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-N (amine) | 1020 - 1250 | Medium |

| C-O-C (ether) | 1070 - 1150 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., TOF Mass Spectrometry)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry, such as Time-of-Flight (TOF) MS, can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a characteristic fragmentation for amines. This would result in the loss of alkyl groups and the formation of stable iminium ions.

Cleavage of the tetrahydrofuran ring: The ring may undergo fragmentation, leading to the loss of small neutral molecules such as water or formaldehyde.

Loss of methyl groups: The N-methyl groups can be lost as methyl radicals.

The exact fragmentation pattern would be instrumental in confirming the connectivity of the molecule.

Stereochemical Assignment and Absolute Configuration Determination

Given the presence of chiral centers at the 3 and 4 positions of the tetrahydrofuran ring, the determination of the stereochemistry and absolute configuration of this compound derivatives is of significant importance.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Helical Conformation

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are highly sensitive to the three-dimensional arrangement of atoms in chiral molecules. For chiral diamines, CD spectroscopy can be a powerful tool to determine the absolute configuration. nih.gov The interaction of the chiral molecule with polarized light results in a unique CD spectrum, which can often be correlated to a specific stereoisomer. The sign and intensity of the Cotton effects in the CD spectrum are dependent on the spatial arrangement of the chromophores and the chiral centers. While the tetrahydrofuran ring itself does not have a strong chromophore, the nitrogen atoms and their substituents can contribute to the chiroptical properties. Theoretical calculations can be used in conjunction with experimental CD spectra to predict the absolute configuration of the molecule.

X-ray Crystallography of Derivatives and Co-crystals for Definitive Spatial Arrangement

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative or a co-crystal of this compound, a detailed map of the electron density can be generated. This map reveals the precise spatial arrangement of all atoms in the molecule, including the relative and absolute stereochemistry of the chiral centers. The formation of suitable crystals is a prerequisite for this technique. In cases where the target compound does not crystallize well, the formation of derivatives or co-crystals with other molecules can facilitate crystallization and subsequent structural analysis. nih.govuwa.edu.au

Computational Chemistry Approaches to Conformational Dynamics and Energetics

Computational chemistry provides powerful tools to investigate the complex conformational landscape of flexible molecules like tetrahydrofuran (THF) derivatives. These methods allow for the characterization of stable conformers, the energetic barriers between them, and the dynamic interplay of various shapes the molecule can adopt.

Density Functional Theory (DFT) is a quantum mechanical method widely used to determine the electronic structure of molecules. It is particularly effective for calculating optimized molecular geometries, which correspond to minimum energy states (ground states), and the geometries of transition states, which represent the energy maxima along a reaction or conformational change pathway.

For derivatives of tetrahydrofuran, DFT calculations are crucial for identifying the preferred puckering of the five-membered ring and the orientation of its substituents. The primary low-energy conformations of the THF ring are the "Envelope" (with C_s symmetry) and the "Twist" (with C_2 symmetry). DFT methods, such as those employing the B3LYP functional, can accurately predict the geometries of these conformers and their relative energies. tsinghua.edu.cnrsc.org The energy difference between these states is often very small, indicating a highly flexible ring system. rsc.org

DFT is also used to locate the transition state structures that connect these conformers. The energy of the transition state relative to the ground state defines the activation energy or barrier for interconversion. For the THF ring, these barriers are typically very low, suggesting rapid interconversion at room temperature. yorku.ca The presence of substituents, such as the trimethylamino groups in this compound, would be expected to create a more complex potential energy surface with multiple distinct low-energy conformers, each with its own set of transition states.

Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of a Generic Disubstituted Tetrahydrofuran This table presents hypothetical, yet representative, energy values based on typical findings for THF derivatives to illustrate the application of DFT.

| Conformer | Description | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Conformer A (Twist) | Global Minimum (Ground State) | 0.00 | B3LYP/6-311++G |

| Conformer B (Envelope) | Local Minimum (Ground State) | 0.45 | B3LYP/6-311++G |

| Transition State (A ↔ B) | Energy barrier for ring pucker | 1.10 | B3LYP/6-311++G** |

While DFT is excellent for mapping stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of a molecule. MD simulations model the movements of atoms and molecules over time by numerically solving Newton's equations of motion, using a force field to describe the forces between atoms. researchgate.netrsc.org

For a flexible molecule like a substituted tetrahydrofuran, MD simulations are invaluable for exploring the vast conformational space. rsc.org An MD trajectory, which is the output of the simulation, provides a detailed movie of the molecule's motions. By analyzing this trajectory, researchers can:

Identify all accessible conformations, including minor populations that might be missed by simple geometry optimization.

Observe the transitions between different conformations in real-time, confirming the low energy barriers predicted by DFT.

Calculate the population distribution of different conformers at a given temperature, providing a statistical understanding of the conformational landscape.

Study the dynamics of the tetrahydrofuran ring's pseudorotation, a process where the ring continuously flexes between various envelope and twist forms. rsc.org

The results from MD simulations can offer a comprehensive picture of the dynamic equilibrium of different conformers, which is essential for understanding a molecule's properties and reactivity.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.orgub.edu Computational chemistry offers methods to predict these effects, which are broadly categorized into implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the dielectric. This approach is computationally efficient and is effective at capturing the bulk electrostatic effects of the solvent. Generally, polar solvents will preferentially stabilize conformers with larger dipole moments.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. nih.gov This method is most commonly used within MD simulations or Quantum Mechanics/Molecular Mechanics (QM/MM) calculations. It allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical for determining conformational preference, especially for molecules with amine and ether functionalities. rsc.orgnih.gov

For a molecule like this compound, the nitrogen atoms could engage in hydrogen bonding with protic solvents, potentially altering the conformational equilibrium of both the substituent groups and the THF ring itself.

Table 2: Illustrative Prediction of Solvent Effects on the Relative Population of Two Hypothetical Conformers This table demonstrates how the relative stability of a more polar conformer versus a less polar one can change with solvent polarity.

| Solvent (Dielectric Constant, ε) | ΔG (Polar - Non-Polar Conformer) (kcal/mol) | Favored Conformer | Modeling Approach |

|---|---|---|---|

| Gas Phase (ε=1) | +0.5 | Non-Polar | PCM/DFT |

| Toluene (ε=2.4) | +0.1 | Non-Polar | PCM/DFT |

| Tetrahydrofuran (ε=7.5) | -0.4 | Polar | PCM/DFT |

| Water (ε=78.4) | -1.8 | Polar | PCM/DFT |

Analysis of Tetrahydrofuran Ring Conformations (e.g., Envelope Conformations)

The five-membered tetrahydrofuran ring is not planar. To alleviate torsional strain from eclipsing C-H bonds, the ring puckers into non-planar conformations. The conformational flexibility of the THF ring is described by a concept known as pseudorotation, which involves a continuous series of low-energy conformations, primarily the Envelope and Twist forms. rsc.org

Envelope (E) Conformation: In an ideal envelope conformation, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane, resembling an open envelope with its flap up. This conformation possesses C_s symmetry. For the THF ring, any of the five atoms can be the out-of-plane atom, leading to various possible envelope forms.

Twist (T) Conformation: The twist conformation is characterized by C_2 symmetry. In this form, three adjacent atoms lie in a plane, while the other two atoms are located on opposite sides of this plane. Like the envelope, multiple twist conformations are possible as the "twist" moves around the ring.

The energy difference between the envelope and twist conformations in unsubstituted tetrahydrofuran is exceptionally small, and the barrier to interconversion between them is lower than thermal energy at room temperature. yorku.ca This results in the ring being highly mobile, rapidly interconverting between all possible E and T forms through the pseudorotation pathway. The presence of substituents, as in this compound, would create preferential puckering, making certain envelope or twist conformations more stable than others, though the ring would likely retain significant flexibility. rsc.org

Table 3: Characteristics of Idealized Tetrahydrofuran Ring Conformations

| Conformation Type | Symmetry Group | Defining Geometric Feature | Relative Stability (Unsubstituted THF) |

|---|---|---|---|

| Envelope (E) | C_s | Four ring atoms are coplanar; one is out-of-plane. | Very similar to Twist; a stable conformer. tsinghua.edu.cn |

| Twist (T) | C_2 | Three atoms are coplanar; the other two are on opposite sides. | Very similar to Envelope; often the global minimum. rsc.org |

| Planar | C_2v | All five ring atoms are coplanar. | High-energy transition state; not a stable conformer. |

Reactivity Profiles and Mechanistic Insights of N,n,n Trimethyl Tetrahydro Furan 3,4 Diamine

Nucleophilic Reactivity of Trimethylated Amine Centers

The defining chemical characteristic of N,N,N'-Trimethyl-tetrahydro-furan-3,4-diamine is the nucleophilicity of its two amine centers. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. Both the secondary and tertiary amine groups in the molecule possess a lone pair of electrons on the nitrogen atom, making them effective nucleophiles.

The nucleophilicity is influenced by several factors:

Electron-Donating Groups: The methyl groups attached to the nitrogen atoms are electron-donating, which increases the electron density on the nitrogen and enhances its nucleophilicity compared to an unsubstituted amine.

Steric Hindrance: The tertiary amine (N,N-dimethyl) is more sterically hindered than the secondary amine (N-methyl). This can affect the rate of reaction with bulky electrophiles, potentially allowing for selective reactions at the less hindered secondary amine site.

Solvent Effects: The polarity and protic nature of the solvent can influence the nucleophilicity of the amines by affecting their solvation.

Electrophilic Substitution Reactions

Amines readily undergo electrophilic substitution reactions where the nitrogen atom attacks an electron-deficient center. libretexts.org While specific studies on this compound are limited, its reactivity can be predicted based on the well-established chemistry of secondary and tertiary amines.

Alkylation: The amine centers can react with alkyl halides via nucleophilic substitution (Sₙ2) to form new carbon-nitrogen bonds. The secondary amine can be alkylated to a tertiary amine, and both the original tertiary amine and the newly formed one can be further alkylated to form quaternary ammonium (B1175870) salts. libretexts.org This progressive alkylation can sometimes lead to a mixture of products unless reaction conditions are carefully controlled. libretexts.org

Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. The secondary amine will react to form a tertiary amide. Tertiary amines can also catalyze acylation reactions by acting as a nucleophilic catalyst, forming a highly reactive acylammonium intermediate.

Table 2: Representative Electrophilic Substitution Reactions of Amines

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | Alkylated Amine / Quaternary Ammonium Salt |

| Acylation | Acyl Chloride (R-COCl) | Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | Amide |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl Compound |

Formation of Amine Adducts and Salts

As bases, the amine groups of this compound react with Brønsted-Lowry acids to form ammonium salts. This acid-base reaction is typically rapid and exothermic. The resulting salts have significantly different physical properties, such as increased water solubility and higher melting points, compared to the free base.

Furthermore, the nitrogen lone pairs can coordinate with Lewis acids (electron-pair acceptors), such as metal ions or boron compounds, to form stable adducts or coordination complexes. This property is fundamental to its application in catalysis. For instance, the formation of complexes between a similar ligand, N,N,N',N'-tetraethylethylenediamine, and dimethyltin(IV) has been studied in detail, demonstrating the strong tendency of such diamines to coordinate with metal centers. researchgate.netscielo.org.mx

Applications in Organic Catalysis as Chiral Ligands (General for Diamines)

Chiral vicinal diamines are a highly important class of compounds in asymmetric synthesis, where they are frequently used as chiral ligands for metal catalysts or as organocatalysts themselves. sigmaaldrich.com Their effectiveness stems from their ability to create a well-defined, chiral environment around a reactive center.

Asymmetric Induction in Catalytic Transformations

Asymmetric induction is the process by which a chiral entity influences a chemical reaction to favor the formation of one enantiomer or diastereomer over another. wikipedia.org Chiral diamines excel in this role. researchgate.netchemrxiv.org When a chiral diamine coordinates to a metal, it forms a chiral catalyst that can differentiate between the two enantiotopic faces of a prochiral substrate or the two enantiomers of a racemic reagent.

This principle is applied in a wide array of catalytic transformations, including:

Asymmetric Hydrogenation: Chiral diamine-metal complexes are used to produce chiral alcohols, amines, and other compounds with high enantioselectivity.

Asymmetric Alkylation and Addition Reactions: They facilitate the enantioselective addition of nucleophiles to aldehydes, ketones, and imines.

Asymmetric Cycloadditions: They can control the stereochemical outcome of reactions that form cyclic products.

The stereochemical outcome of these reactions is highly dependent on the specific structure of the diamine ligand, the metal used, and the reaction conditions.

Coordination Chemistry with Transition Metals

The two nitrogen atoms of a diamine can bind to a single metal ion simultaneously, acting as a bidentate "chelating" ligand. Chelation significantly increases the stability of the resulting metal complex compared to coordination with two separate monodentate amine ligands (the chelate effect).

The coordination of this compound to a transition metal would form a stable five-membered ring containing the metal, the two nitrogen atoms, and the two carbon atoms of the furan (B31954) backbone. This creates a rigid and predictable chiral environment. The specific geometry of the complex (e.g., octahedral, square planar) depends on the coordination number and electronic properties of the metal ion. uci.edu

Table 3: Common Transition Metals Used with Diamine Ligands in Catalysis

| Transition Metal | Common Applications in Asymmetric Catalysis |

| Ruthenium (Ru) | Asymmetric hydrogenation, transfer hydrogenation |

| Rhodium (Rh) | Asymmetric hydrogenation, hydroformylation |

| Palladium (Pd) | Asymmetric allylic alkylation, cross-coupling reactions |

| Copper (Cu) | Asymmetric conjugate addition, cyclopropanation |

| Iridium (Ir) | Asymmetric hydrogenation of unfunctionalized olefins |

Mechanistic Pathways of Amine-Involved Transformations

The mechanisms by which amines participate in chemical transformations are diverse. In the context of catalysis, they can act as nucleophilic catalysts, Brønsted bases, or as ligands that modify the reactivity of a metal center.

Nucleophilic Catalysis: In many reactions, an amine catalyst functions by first reacting with an electrophilic substrate to form a new, more reactive intermediate. For example, in the catalysis of aldol (B89426) reactions, a primary or secondary amine can react with a ketone or aldehyde to form an enamine intermediate. acs.org This enamine is more nucleophilic than the original enol or enolate and readily adds to an electrophile. The catalyst is then regenerated in the final step.

Iminium Catalysis: A related mechanism involves the formation of an iminium ion. Chiral secondary amines react with α,β-unsaturated aldehydes to form a chiral iminium ion. researchgate.net This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl system, activating it toward nucleophilic attack. The chirality of the amine directs the nucleophile to one face of the molecule, leading to an enantioselective product.

Metal-Ligand Cooperative Catalysis: In transition metal catalysis, the diamine ligand is not merely a spectator. The mechanism often involves the substrate binding to the metal center, which is sterically and electronically influenced by the chiral diamine. The ligand can create a "chiral pocket" that forces the substrate to adopt a specific orientation, leading to a highly stereoselective transformation. In some advanced catalytic cycles, the amine ligand can also actively participate in the reaction by acting as a proton shuttle or by temporarily binding to the substrate. mdpi.com

Detailed Mechanisms of Reductive Aminations

Extensive searches of chemical literature and databases did not yield any specific studies detailing the involvement of this compound in reductive amination reactions. While the general mechanism of reductive amination is well-established, involving the formation of an iminium ion intermediate followed by its reduction, there is no available research that investigates the specific role or reactivity of this compound in this class of reactions. Consequently, no data on reaction kinetics, substrate scope, or the influence of the trimethylated diamine on the reaction mechanism can be provided.

Regioselectivity and Chemoselectivity in Complex Reaction Environments

No studies concerning the regioselectivity or chemoselectivity of this compound in complex reaction environments have been found in the reviewed scientific literature. As a result, there is no data available to generate a discussion or data tables regarding how the structural and electronic properties of this specific diamine influence the selective transformation of functional groups in multifunctional molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,N'-Trimethyl-tetrahydro-furan-3,4-diamine, and how can reaction efficiency be validated?

- Methodology : Begin with tetrahydrofuran-derived intermediates, such as tetrachloromonospirocyclotriphosphazenes (e.g., compound 1 in ), and employ nucleophilic substitution with methylamine derivatives. Triethylamine (Et3N) is critical as a base to neutralize HCl byproducts . Validate reaction progress via thin-layer chromatography (TLC) and confirm purity using column chromatography (silica gel, gradient elution).

- Key Data : Reaction yields vary with solvent choice (THF vs. DMF) and molar ratios of diamine precursors. For example, a 1:1 molar ratio of phosphazene to diamine in THF achieved 72% yield after 72 hours .

Q. How can researchers characterize the stereochemistry and purity of This compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and <sup>13</sup>C) to resolve methyl group environments and furan ring protons. For stereochemical analysis, compare experimental optical rotation values with computational predictions (e.g., Density Functional Theory, DFT). X-ray crystallography, as referenced in (Supplementary Information), can resolve absolute configurations .

- Contradictions : Discrepancies in NMR chemical shifts may arise from solvent polarity or impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group positioning) affect the compound’s biological or catalytic activity?

- Methodology : Synthesize analogs (e.g., N,N,N',N'-tetramethyl derivatives) and compare bioactivity via enzyme inhibition assays or cytotoxicity studies. For example, analogs of triazine-diamine compounds ( ) show altered antifungal activity based on alkyl chain length and substitution patterns .

- Data Analysis : Tabulate IC50 values against control compounds. A 2024 study found that N,N-diethyl derivatives of triazine-diamines exhibited 3-fold higher antifungal activity than N,N-dimethyl analogs .

Q. What strategies resolve conflicting data in stability studies (e.g., hydrolysis vs. thermal degradation)?

- Methodology : Conduct accelerated stability testing under varied pH (1–13), temperature (25–60°C), and humidity (40–75% RH). Monitor degradation via HPLC and identify byproducts using LC-MS. For instance, tetrahydrofuran derivatives ( ) degrade faster in acidic conditions due to ring-opening reactions .

- Case Study : A 2023 study on N-(tetrahydro-furan-2-ylmethyl) benzamide ( ) reported conflicting degradation rates in aqueous vs. nonpolar solvents. Resolution involved isotopic labeling (<sup>18</sup>O-H2O) to trace hydrolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.